L 670630 5-LOX Enzyme Inhibition IC50 = 23 nM | Direct Target Engagement Evidence
L 670630 inhibits 5-lipoxygenase with an IC50 of 23 nM in cell-free enzyme preparations, establishing direct target engagement [1]. This mechanism contrasts with FLAP inhibitors such as MK-886 (L-663536), which bind to the 5-lipoxygenase-activating protein (FLAP) rather than the enzyme itself, exhibiting an IC50 of approximately 30 nM for FLAP binding but requiring cellular context for leukotriene biosynthesis inhibition (IC50 = 3 nM in whole white blood cells; 1.1 µM in human whole blood) [2]. The direct enzyme inhibition by L 670630 provides a cleaner signal for 5-LOX catalytic activity studies where FLAP-mediated translocation effects must be excluded.
| Evidence Dimension | In vitro potency against target |
|---|---|
| Target Compound Data | IC50 = 23 nM (5-LOX enzyme) |
| Comparator Or Baseline | MK-886: IC50 = 30 nM (FLAP binding); IC50 = 3 nM (cellular LTB4 in isolated WBC); IC50 = 1.1 µM (human whole blood LTB4) |
| Quantified Difference | Mechanism: Direct enzyme inhibition (L 670630) vs. FLAP antagonism (MK-886). Potency comparison across systems is not directly equivalent due to distinct molecular targets. |
| Conditions | Cell-free 5-LOX enzyme preparation from rat PMN leukocytes (L 670630); FLAP binding assay and human whole blood LTB4 assay (MK-886) |
Why This Matters
Direct enzyme inhibition distinguishes L 670630 from FLAP inhibitors in experimental design where studying 5-LOX catalytic function independent of FLAP translocation is required.
- [1] Lau CK, et al. J Med Chem. 1992;35(7):1299-318. L 670630 5-LOX IC50 = 23 nM. View Source
- [2] Gillard J, Ford-Hutchinson AW, Chan C, et al. L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Can J Physiol Pharmacol. 1989;67(5):456-64. View Source
